molecular formula C20H21N3O4S2 B2405400 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide CAS No. 941932-34-9

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2405400
CAS No.: 941932-34-9
M. Wt: 431.53
InChI Key: VCXOQGYIRVXVPT-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-propan-2-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-12(2)29(26,27)15-6-4-5-14(9-15)19(25)22-20-17(10-21)16-7-8-23(13(3)24)11-18(16)28-20/h4-6,9,12H,7-8,11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXOQGYIRVXVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H26N4O4S2
  • Molecular Weight : 486.6 g/mol
  • CAS Number : 922990-15-6

Biological Activities

The biological activity of this compound is primarily associated with its interaction with various biological targets. Research indicates that it may exhibit:

  • Antitumor Activity : Studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine can inhibit cancer cell proliferation. The compound's structural features may enhance its ability to disrupt cancer cell signaling pathways.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : Some research indicates that compounds with similar structures have neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves:

  • Receptor Binding : The compound is believed to bind to specific receptors in cells, modulating their activity and influencing various signaling pathways.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways critical for cell survival and proliferation.

Case Study 1: Antitumor Activity

A study conducted on the effects of tetrahydrothieno derivatives on human cancer cell lines demonstrated significant inhibition of cell growth. The results indicated that the compound could induce apoptosis in cancer cells through the activation of pro-apoptotic factors.

Case Study 2: Antimicrobial Testing

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited notable antibacterial activity, suggesting its potential use as a novel antimicrobial agent.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibits cancer cell proliferation
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectivePotential protective effects on neurons

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide, and how can reaction conditions be standardized?

  • Methodology : Start with a multi-step synthesis involving cyclization of the tetrahydrothieno[2,3-c]pyridine core, followed by functionalization with acetyl and cyano groups. Key steps include:

  • Cyclization : Use thiophene derivatives and pyridine precursors under reflux with acetic anhydride as a solvent (common in thienopyridine syntheses) .
  • Sulfonylation : Introduce the isopropylsulfonyl group via nucleophilic substitution, using controlled temperatures (0–5°C) to minimize side reactions .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients and confirm purity via HPLC (>95%) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 2D NMR to confirm the thienopyridine scaffold, acetyl group (δ2.1ppm\delta \sim 2.1 \, \text{ppm}), and sulfonyl moiety (δ3.5ppm\delta \sim 3.5 \, \text{ppm}) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+^+ at m/z 472.12) and isotopic patterns .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 58.2%, N: 8.9%) .

Q. What are the key physicochemical properties relevant to solubility and stability in biological assays?

  • Methodology :

  • LogP Determination : Use reversed-phase HPLC or shake-flask methods to measure lipophilicity (predicted LogP ~2.5 due to the sulfonyl and cyano groups) .
  • pH Stability : Test compound stability in buffers (pH 2–10) over 24 hours using UV-Vis spectroscopy .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for thienopyridines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace isopropylsulfonyl with methylsulfonyl or aryl groups) and compare bioactivity .
  • In Vitro Assays : Test against kinase targets (e.g., JAK2, EGFR) using fluorescence polarization or radiometric assays. Prioritize IC50_{50} determination for lead optimization .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., ATP-binding pockets) .

Q. What experimental strategies resolve contradictions in reported biological activity data for thienopyridine derivatives?

  • Methodology :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to account for cell-type specificity .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific interactions .
  • Meta-Analysis : Compare published data on similar compounds (e.g., N-(3-cyano-5,5,7,7-tetramethyl derivatives) to identify trends in substituent effects .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab to forecast bioavailability, CYP450 inhibition, and blood-brain barrier permeability .
  • Metabolite Identification : Simulate phase I/II metabolism with Schrödinger’s BioLuminate, focusing on sulfonyl and acetyl group transformations .
  • Free-Energy Perturbation (FEP) : Model binding affinity changes upon structural modifications (e.g., methyl vs. ethyl groups) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Chromatography : Use preparative HPLC with amylose-based columns to resolve enantiomers (if applicable) .
  • Asymmetric Catalysis : Explore chiral ligands (e.g., BINAP) for stereocenter formation during cyclization .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How do discrepancies in reported synthetic yields for thienopyridine derivatives arise, and how can they be mitigated?

  • Root Causes :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but reduce cyclization efficiency vs. acetic anhydride .
  • Catalyst Variability : Trace metal impurities in catalysts (e.g., Pd/C) can alter reaction pathways .
    • Resolution : Standardize reagents (≥99.5% purity) and document reaction parameters (e.g., inert atmosphere, stirring rates) .

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